3'-n-Butoxy-4'-fluoropropiophenone
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Overview
Description
3’-n-Butoxy-4’-fluoropropiophenone is an organic compound with the molecular formula C13H17FO2 It is a derivative of propiophenone, characterized by the presence of a butoxy group at the 3’ position and a fluorine atom at the 4’ position on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-n-Butoxy-4’-fluoropropiophenone typically involves the reaction of 4’-fluoropropiophenone with n-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol replaces the hydrogen atom on the aromatic ring.
Reaction Conditions:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Toluene or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of 3’-n-Butoxy-4’-fluoropropiophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-n-Butoxy-4’-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The butoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3’-n-Butoxy-4’-fluorobenzoic acid or 3’-n-Butoxy-4’-fluorobenzophenone.
Reduction: 3’-n-Butoxy-4’-fluoropropanol or 3’-n-Butoxy-4’-fluoropropane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3’-n-Butoxy-4’-fluoropropiophenone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-n-Butoxy-4’-fluoropropiophenone involves its interaction with molecular targets such as enzymes and receptors. The butoxy and fluorine groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3’-n-Butoxy-4’-chloropropiophenone: Similar structure but with a chlorine atom instead of fluorine.
3’-n-Butoxy-4’-bromopropiophenone: Similar structure but with a bromine atom instead of fluorine.
3’-n-Butoxy-4’-methoxypropiophenone: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
3’-n-Butoxy-4’-fluoropropiophenone is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-butoxy-4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-3-5-8-16-13-9-10(12(15)4-2)6-7-11(13)14/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVFLQAFXRVBIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)CC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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